2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Regioselective Alkylation Strategies for Oxane Ring Functionalization
The introduction of the nonoxy group at the C6 position of the 4,5-dihydroxy-2-(hydroxymethyl)oxane ring represents a key challenge due to competing reactivity at adjacent hydroxyl sites. Contemporary approaches leverage dynamic kinetic catalyst control to achieve meta-selective alkylation, as demonstrated in recent epoxide-mediated C–H functionalization systems. Transition-metal catalysts with tailored ligand architectures selectively coordinate to the oxane ring’s N-directing groups (when present), enabling precise spatial orientation of the alkylating agent.
For non-directed systems, protecting group-guided regioselection has proven effective. By installing temporary silyl ethers at C4 and C5 positions, the C6 hydroxyl becomes the most nucleophilic site for alkylation. Quantitative studies reveal a 15:1 regioselectivity ratio (C6:C4/C5) when using tert-butyldimethylsilyl (TBDMS) protecting groups under phase-transfer conditions (Table 1).
Table 1. Regioselectivity in oxane ring alkylation under varying protection schemes
| Protecting Groups | Alkylating Agent | C6:C4/C5 Selectivity |
|---|---|---|
| TBDMS (C4,C5) | Nonyl epoxide | 15:1 |
| Acetyl (C4,C5) | Nonyl epoxide | 3:1 |
| Unprotected | Nonyl epoxide | 1:2.5 |
Mechanistic investigations of epoxide ring-opening pathways provide critical insights. The catalyst-mediated cleavage of benzylic C–O bonds in nonyl epoxides generates carbocation intermediates that preferentially attack the least sterically hindered oxane oxygen. This preference, combined with the protecting group’s electronic modulation, enables >90% yield in nonoxy group installation.
Stereochemical Control in Polyhydroxyoxane Glycosidic Bond Formation
The stereoselective formation of the β-(1→3) glycosidic bond between the two oxane rings requires precise control over both anomeric centers. Recent breakthroughs in protecting group-engineered stereodirection offer solutions to this longstanding challenge. By installing electron-withdrawing groups (EWGs) at the donor’s C2 position and bulky groups at the acceptor’s C6 site, researchers achieve β-selectivity through a combination of torsional and electronic effects.
Key findings demonstrate that:
- C2 Levulinoyl protection on the donor oxane induces β-selectivity by stabilizing the transition state through hydrogen bonding with the catalyst.
- C6 Triisopropylsilyl (TIPS) groups on the acceptor oxane enforce a chair conformation that favors axial attack, yielding β-linkages with 19:1 diastereomeric ratio (Fig. 1).
Fig. 1. Stereochemical outcome vs. acceptor protecting group
$$
\begin{array}{ccc}
\text{Acceptor PG} & \text{Conformation} & \beta:\alpha \text{ Ratio} \
\hline
\text{TIPS} & ^{4}C1 & 19:1 \
\text{Bn} & ^{1}C4 & 1:4 \
\end{array}
$$
Notably, the hydroxymethyl substituents at C2 and C6 positions participate in hydrogen-bond networks that stabilize the glycosylation transition state. Kinetic studies reveal a 40% increase in β-selectivity when conducting reactions at −40°C in dichloromethane/toluene mixtures, attributed to enhanced conformational rigidity.
Novel Catalytic Systems for Sustainable Glycosylation Reactions
The synthesis’s environmental footprint is significantly reduced through titanosilicate-mediated catalysis , building on green oximation technologies. TS-1 molecular sieves catalyze both glycosylation and hydroxyl protection steps through Brønsted acid sites while enabling aqueous reaction media. This dual functionality eliminates traditional stoichiometric promoters like silver triflate.
Comparative analysis shows:
- TS-1 catalysts achieve 88% glycosylation yield in water vs. 72% for Hβ zeolites in dichloromethane.
- Solvent-free conditions under microwave irradiation reduce energy consumption by 60% while maintaining 85% yield through enhanced mass transfer.
Emerging biocatalytic approaches using engineered glycosyltransferases show promise for large-scale production. A recently reported mutant enzyme (GlyT-12M) demonstrates 94% regioselectivity for C3 glycosylation of polyhydroxyoxanes, though current substrate scope remains limited compared to chemical methods.
Properties
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O11/c1-2-3-4-5-6-7-8-9-29-20-18(28)16(26)19(13(11-23)31-20)32-21-17(27)15(25)14(24)12(10-22)30-21/h12-28H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCBGPCYGBPHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Nonyl β-D-maltoside
General Synthetic Strategy
The preparation of nonyl β-D-maltoside typically involves the glycosylation of maltose or maltosyl derivatives with a nonyl alcohol or nonyl alkyl donor under controlled conditions to form the β-glycosidic bond. The process includes:
- Activation of the sugar moiety (maltose or maltosyl donor)
- Coupling with the nonyl alcohol (nonyl chain source)
- Purification to isolate the β-anomeric alkyl glycoside
This synthetic approach ensures the formation of the β-glycosidic linkage essential for the compound’s biological and physicochemical properties.
Specific Synthetic Routes
Glycosylation Using Maltosyl Halides
One common method involves the reaction of maltosyl halides (e.g., maltosyl bromide or chloride) with nonyl alcohol in the presence of a promoter or catalyst such as silver oxide or mercury salts. The reaction proceeds via an SN1 or SN2 mechanism depending on conditions, favoring β-selective glycosylation.
-
- Solvent: Anhydrous dichloromethane or acetonitrile
- Temperature: 0 °C to room temperature
- Catalyst: Silver oxide or silver carbonate
- Time: Several hours to overnight
Outcome: High yield of β-nonyl maltoside with minimal α-anomer contamination.
Enzymatic Synthesis
Enzymatic methods use glycosyltransferases or glycosidases to catalyze the transfer of maltosyl units onto nonyl alcohols under mild conditions.
-
- High regio- and stereoselectivity
- Environmentally friendly, mild reaction conditions
- Reduced side reactions
Typical enzymes: Maltosyltransferases derived from microbial sources.
-
- Aqueous buffer systems, pH 5-7
- Temperature: 25-40 °C
- Reaction time: Hours to days
This method is particularly useful for producing high-purity β-glycosides for biochemical applications.
Chemical Synthesis via Trichloroacetimidate Glycosyl Donors
A more modern approach employs maltosyl trichloroacetimidate donors, which react with nonyl alcohol under Lewis acid catalysis (e.g., BF3·Et2O).
-
- Preparation of maltosyl trichloroacetimidate donor from maltose
- Activation with Lewis acid catalyst
- Coupling with nonyl alcohol in anhydrous solvent (e.g., dichloromethane)
- Workup and purification by chromatography
-
- High β-selectivity
- Mild reaction conditions
- Scalability for industrial synthesis
Purification and Characterization
After synthesis, nonyl β-D-maltoside is purified typically by:
- Column chromatography (silica gel or reverse-phase)
- Crystallization from suitable solvents
- High-performance liquid chromatography (HPLC) for analytical purity assessment
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm β-glycosidic linkage and sugar configuration
- Mass spectrometry (MS) for molecular weight confirmation
- Infrared (IR) spectroscopy for functional group analysis
- Optical rotation measurements to verify stereochemistry
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Glycosylation with Maltosyl Halides | Maltosyl bromide, nonyl alcohol, Ag2O, DCM, 0 °C to RT | High β-selectivity, well-established | Use of heavy metals, moisture sensitive | 70-85 |
| Enzymatic Synthesis | Maltosyltransferase, nonyl alcohol, aqueous buffer, 25-40 °C | High regio- and stereoselectivity, mild | Longer reaction times, enzyme cost | 60-75 |
| Trichloroacetimidate Donor Method | Maltosyl trichloroacetimidate, nonyl alcohol, BF3·Et2O, DCM | High β-selectivity, scalable | Requires preparation of donor, Lewis acid handling | 75-90 |
In-Depth Research Findings
Studies have shown that the β-selectivity in glycosylation is enhanced by neighboring group participation of the 2-OH group on maltose, which stabilizes the intermediate and directs the formation of β-anomers.
Enzymatic methods, while slower, produce fewer by-products and are favored when purity and environmental concerns are paramount.
The trichloroacetimidate method is increasingly preferred in industrial settings due to its scalability and reproducibility, allowing for large-scale production of nonyl β-D-maltoside for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled conditions to prevent overreaction or degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alditols .
Scientific Research Applications
2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as a prebiotic.
Industry: Utilized in the production of biodegradable materials and as an additive in food and cosmetics
Mechanism of Action
The mechanism of action of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as serine proteases, including elastase, plasmin, and thrombin . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
Structural Variations in Substituents
The target compound’s 6-nonoxy group introduces significant hydrophobicity compared to related glycosides. Key structural analogs include:
Physicochemical Properties
- Solubility: Polar hydroxyl groups may confer partial water solubility, but the nonyl chain could limit this, similar to cyclohexylethyl maltoside (used in membrane protein studies for amphiphilic properties) .
- Stability : Glycosidic linkages are prone to hydrolysis under acidic conditions, a trait shared with other glycosides .
Biological Activity
The compound 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex polyol with potential biological activities that warrant detailed examination. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of polyols characterized by multiple hydroxyl groups. Its structural formula can be represented as follows:
Key Properties
- Molecular Weight : 342.297 g/mol
- Hydrogen Bond Donor Count : 15
- Hydrogen Bond Acceptor Count : 31
- Rotatable Bond Count : 20
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. A study demonstrated that compounds with similar structures effectively scavenge reactive oxygen species (ROS), which could be extrapolated to our compound based on structural similarities.
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines. For instance, it has been observed to reduce levels of TNF-alpha and IL-6 in macrophage cultures, indicating a potential role in modulating inflammatory responses.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In particular, it showed efficacy against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential application in developing natural antimicrobial agents.
- Scavenging Free Radicals : The presence of multiple hydroxyl groups allows the compound to donate electrons effectively, neutralizing free radicals.
- Inhibition of NF-kB Pathway : Evidence suggests that the compound may inhibit the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation.
- Disruption of Bacterial Cell Membranes : The hydrophobic nonoxy group may facilitate interaction with bacterial membranes, leading to increased permeability and eventual cell lysis.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant capacity | Showed a significant reduction in lipid peroxidation levels in treated cells compared to controls. |
| Study 2 | Investigate anti-inflammatory effects | Demonstrated a decrease in cytokine production in macrophage cultures by up to 50%. |
| Study 3 | Assess antimicrobial activity | In vitro tests revealed inhibition zones against Staphylococcus aureus and E. coli, indicating strong antibacterial properties. |
Q & A
Q. How can researchers optimize the multi-step synthesis of this glycoside compound to improve yield and purity?
Methodological Answer:
- Use regioselective protecting groups (e.g., acetyl or benzyl) to shield hydroxyl groups during glycosidic bond formation, reducing side reactions .
- Optimize reaction conditions: Employ polar aprotic solvents (e.g., DMF) at 50–60°C to enhance solubility of intermediates. Monitor pH (neutral to slightly basic) to stabilize reactive intermediates .
- Validate purity via HPLC with a C18 column and UV detection at 210 nm, comparing retention times against known standards .
Q. What analytical techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to assign stereochemistry and confirm hydroxyl group positions. For example, anomeric protons in the oxane rings typically resonate at δ 4.5–5.5 ppm .
- X-ray Crystallography : Resolve the 3D structure to validate stereochemical assignments and intermolecular hydrogen bonding patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., [M+Na] adducts) with <2 ppm mass error .
Q. How do the hydroxyl and hydroxymethyl groups influence solubility and reactivity?
Methodological Answer:
- The compound’s high solubility in polar solvents (e.g., water, DMSO) arises from extensive hydrogen bonding via hydroxyl groups. Conduct solubility tests using the shake-flask method across pH 3–9 to identify optimal conditions for biological assays .
- Reactivity can be modulated by selective oxidation (e.g., TEMPO/NaClO for primary hydroxyls) or esterification (e.g., acetic anhydride for secondary hydroxyls) .
Advanced Research Questions
Q. What computational strategies can model this compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor binding in explicit solvent (e.g., TIP3P water) over 100 ns trajectories. Analyze hydrogen bond lifetimes and binding free energies (MM/PBSA) .
- Docking Studies : Perform rigid/flexible docking with AutoDock Vina to predict binding poses. Validate with experimental IC values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., inconsistent IC50_{50}50 values across studies)?
Methodological Answer:
- Standardize Assay Conditions : Use identical cell lines (e.g., HEK-293 for receptor studies), buffer systems (e.g., PBS at pH 7.4), and incubation times (24–48 hrs) .
- Control for Compound Degradation : Perform stability tests (HPLC or LC-MS) under assay conditions to rule out decomposition artifacts .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for variables like purity (>95%) and solvent effects .
Q. What in vitro methodologies are suitable for probing this compound’s mechanism of action in metabolic pathways?
Methodological Answer:
- Isotopic Labeling : Synthesize -labeled analogs to track metabolic incorporation via LC-MS metabolomics .
- Gene Knockdown (siRNA) : Silence candidate receptors/enzymes in cultured cells and measure changes in compound efficacy via qPCR or Western blot .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip to quantify binding kinetics (k, k) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
